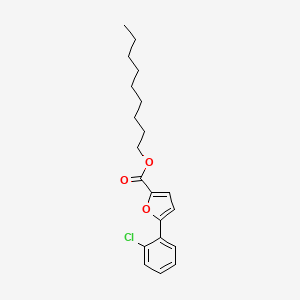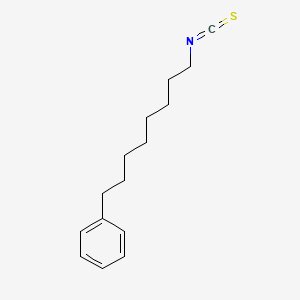
1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- is an organic compound that belongs to the class of 1,3-dithianes. These compounds are characterized by a six-membered ring containing two sulfur atoms and one oxygen atom. The presence of the dithiane ring imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- can be synthesized through the thioacetalization of carbonyl compounds. This process involves the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction conditions typically include:
Catalysts: Lewis acids such as yttrium triflate or tungstophosphoric acid.
Solvents: The reaction can be carried out in various solvents, including water and petroleum ether.
Industrial Production Methods
Industrial production of 1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- follows similar synthetic routes but on a larger scale. The use of efficient and reusable catalysts, such as copper bis(dodecyl sulfate), allows for high yields and ease of operation without the need for organic solvents .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel or rhodium catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The dithiane ring can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, OsO4, chromium trioxide (CrO3), and peracids.
Reducing Agents: H2/Ni, H2/Rh, LiAlH4, NaBH4.
Nucleophiles: Organolithium reagents, Grignard reagents, enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- has several scientific research applications, including:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential use in biochemical studies involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfur-based drugs.
Industry: Utilized in the synthesis of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- involves its ability to act as a nucleophile or electrophile in chemical reactions. The dithiane ring provides stability to reactive intermediates, allowing for selective transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiane: A parent compound with similar chemical properties but without the ethyl substituent.
1,3-Dithiolane: Another related compound with a five-membered ring containing two sulfur atoms.
Oxathiolane: Contains both oxygen and sulfur atoms in a five-membered ring.
Uniqueness
1-Propanone, 1-(2-ethyl-1,3-dithian-2-yl)- is unique due to the presence of the ethyl substituent, which can influence its reactivity and selectivity in chemical reactions. This compound offers distinct advantages in terms of stability and ease of handling compared to other dithianes and dithiolanes .
Properties
CAS No. |
131309-63-2 |
|---|---|
Molecular Formula |
C9H16OS2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
1-(2-ethyl-1,3-dithian-2-yl)propan-1-one |
InChI |
InChI=1S/C9H16OS2/c1-3-8(10)9(4-2)11-6-5-7-12-9/h3-7H2,1-2H3 |
InChI Key |
IAWINCCRZOVHAV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1(SCCCS1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


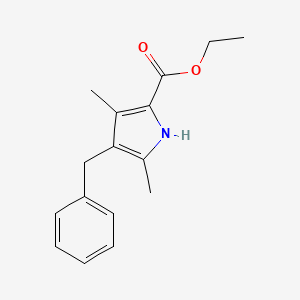
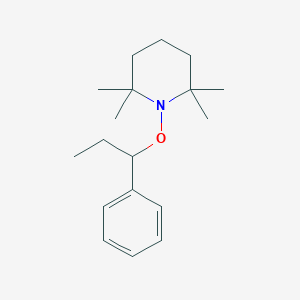
![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![4H-1,2,3-Triazino[5,4-b]indol-4-one, 1,5-dihydro-](/img/structure/B14265458.png)
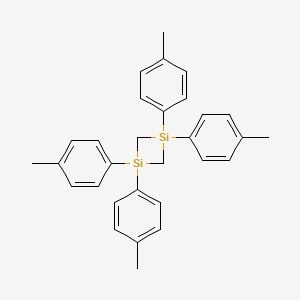
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
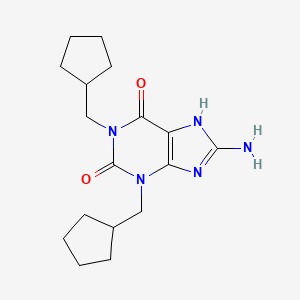
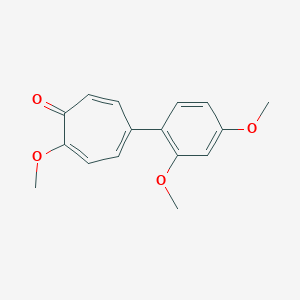
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
